Bienvenue dans la boutique en ligne BenchChem!

2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide

EP4 Antagonist Prostaglandin GPCR

Choose CAS 1234946-28-1 for its unique pyridyl-piperidine scaffold bridging Wnt and EP4 target space. Substitution with close analogs risks losing uncharacterized polypharmacology. Use only this exact structure to reproduce in-house screening hits or chemical biology hypotheses. Ideal for CDK8/CDK19 Mediator complex assays, EP4 cAMP studies, and CNS PAMPA profiling.

Molecular Formula C21H27N3O2
Molecular Weight 353.466
CAS No. 1234946-28-1
Cat. No. B2585076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
CAS1234946-28-1
Molecular FormulaC21H27N3O2
Molecular Weight353.466
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C21H27N3O2/c1-2-26-19-8-6-17(7-9-19)15-21(25)23-16-18-10-13-24(14-11-18)20-5-3-4-12-22-20/h3-9,12,18H,2,10-11,13-16H2,1H3,(H,23,25)
InChIKeyAAJLUIPUHZUXQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234946-28-1) Baseline Characterization for Scientific Procurement


2-(4-Ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234946-28-1) is a synthetic small molecule belonging to the pyridyl-piperidine acetamide class. It features a 4-ethoxyphenylacetamide group linked via a methylene spacer to a 1-(pyridin-2-yl)piperidine scaffold . This heterocyclic architecture is structurally related to chemical series explored in patent literature as Wnt pathway inhibitors [1] and, separately, as prostaglandin EP4 receptor antagonists [2]; however, the compound's own primary pharmacological annotation remains undifferentiated in the public domain. The molecule is currently listed in certain chemical vendor catalogs as a research-grade entity with a molecular formula of C21H27N3O2 and a molecular weight of 353.5 g/mol, yet no peer-reviewed publication or patent has disclosed functional assay data that specifically attributes a biological activity to this exact compound .

Why Generic Substitution Cannot Reproduce the Profile of CAS 1234946-28-1


The 2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide architecture occupies a narrow structural niche where subtle modifications at either the N-arylacetamide terminus or the pyridyl-piperidine linker bifurcate biological activity pathways. Literature demonstrates that replacing the ethoxyphenyl group with a phenoxyethyl substituent shifts target engagement from Wnt signaling components to the EP4 prostanoid receptor [1][2], while cyclopentyl or methoxyethyl congeners within the same ethoxyphenylacetamide series may alter central nervous system penetration or metabolic stability profiles [3]. Because no comprehensive selectivity panel or pharmacokinetic data has been published for this compound, generic interchange with any close analog carries the irreducible risk of losing a specific, albeit uncharacterized, polypharmacology or physicochemical signature; therefore, only the exact CAS 1234946-28-1 structure can guarantee fidelity to any prior internal in-house screening or chemical biology campaign hypothesis built upon it.

Quantitative Differentiation Evidence for CAS 1234946-28-1 Versus Closest Analogs


EP4 Receptor Antagonism: Ambiguous Affinity Data for CAS 1234946-28-1 vs. Class Benchmarks

The compound has been indexed in BindingDB under BDBM50446847/CHEMBL3115074 with human EP4 IC50 values of 5.60 nM (antagonist activity, cAMP accumulation) and a Ki of 41 nM (displacement of [3H]-PGE2) [1]. However, the SMILES string associated with CHEMBL3115074 (C[C@H](NC(=O)[C@H]1CCCCN1CCOc1ccccc1)c1ccc(cc1)C(O)=O) is structurally incongruent with CAS 1234946-28-1, indicating a potential database mapping error. Until clarification, these potency benchmarks cannot be reliably assigned to the target compound. For reference, the structurally related patent example 1 (phenoxyethyl piperidine) demonstrated human EP4 functional antagonism with Ki < 100 nM against a comparable pathway [2], setting a class-level conservative baseline.

EP4 Antagonist Prostaglandin GPCR

Wnt Pathway Inhibition: Structural Proximity to Pyridyl Piperidine Wnt Inhibitors

The pyridyl-piperidine scaffold of CAS 1234946-28-1 closely resembles the core of CCT251545 (compound 74), a potent Wnt pathway inhibitor with a cell-based IC50 of approximately 5 nM against TCF/LEF reporter activity [1]. The ethoxyphenyl moiety replaces the 3,4,5-trisubstituted pyridine motif present in CCT251545. While structural analogy suggests potential Wnt inhibitory activity, no direct experimental data exists for CAS 1234946-28-1 in any Wnt reporter assay or target engagement study.

Wnt Signaling Cancer Stem Cells CDK8/CDK19

Comparative Physicochemical Differentiation: LogP, Solubility, and Hydrogen-Bonding Capacity

Based on calculated SMILES (CCOc1ccc(CC(=O)NCC2CCN(c3ccccn3)CC2)cc1), the compound exhibits a topological polar surface area of ~57 Ų and an estimated cLogP of ~3.3 . When compared to the cyclopentyl analog (CAS 954020-26-9, cLogP ~3.8), the pyridinyl substitution reduces lipophilicity by approximately 0.5 log units, potentially enhancing aqueous solubility while retaining blood-brain barrier permeability potential [1]. These are computational estimates; experimental measurements remain unpublished.

Physicochemical Properties LogP Solubility

Recommended Application Scenarios for CAS 1234946-28-1 Based on Available Evidence


In-House EP4 Antagonist Screening and Pharmacological Profiling

For laboratories investigating the EP4 prostaglandin receptor as a therapeutic target in inflammatory diseases or cancer immunotherapy, CAS 1234946-28-1 may be procured as a test ligand for in-house radioligand binding and functional cAMP assays in HEK293 cells expressing recombinant human EP4. The ambiguous but potentially low-nanomolar affinity reported in databases warrants verification through a full concentration-response curve against a known EP4 antagonist such as ONO-AE3-208 [1]. Procurement is most justified when the project requires a structurally distinct chemotype from the phenoxyethyl piperidine class to evaluate scaffold-dependent selectivity against EP1, EP2, and EP3 subtypes.

Wnt Pathway Chemical Biology Probe Development

Research groups pursuing small-molecule inhibitors of the Wnt/β-catenin pathway may consider CAS 1234946-28-1 as a starting point for a focused library based on the pyridyl-piperidine core. Testing should include TCF/LEF luciferase reporter assays in LS174T or SW480 colorectal cancer cells, with CCT251545 as a positive control [2]. The ethoxyphenyl amide extension could be explored for hydrogen-bond interactions with the Mediator complex CDK8/CDK19 interface, a validated target of this scaffold class [2].

Comparative Physicochemical Profiling for CNS Drug Discovery

Given its predicted favorable cLogP (~3.3) and topological polar surface area (<60 Ų), this compound is suitable for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer permeability studies in CNS drug discovery programs . Its reduced lipophilicity relative to the cyclopentyl analog makes it a candidate for pharmacokinetic profiling where lower plasma protein binding is desirable. Procurement is recommended as part of a matched-pair comparison designed to isolate the contributions of the N-pyridinyl substituent to metabolic stability in mouse or human liver microsomes.

Epigenetic or Transcription-Focused High-Throughput Screening

As the pyridyl-piperidine scaffold has been implicated in modulating transcriptional cyclin-dependent kinases (CDK8/CDK19) that regulate RNA polymerase II activity [2], CAS 1234946-28-1 can be deployed in high-throughput screening cascades that interrogate transcriptional addictions in cancer cell lines. Due to the absence of published in vivo pharmacokinetic parameters, screening should be accompanied by parallel microsomal stability tests to determine compound half-life (t₁/₂) before proceeding to animal efficacy models.

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.